3-Methyl-2-morpholin-4-yl-butylamine
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Overview
Description
3-Methyl-2-morpholin-4-yl-butylamine is a versatile organic compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring containing one oxygen atom and five carbon atoms. This compound is primarily used in research and development, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-morpholin-4-yl-butylamine typically involves the reaction of morpholine with appropriate alkylating agents under controlled conditions. One common method is the alkylation of morpholine with 3-methylbutylamine in the presence of a strong base such as sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process may also include purification steps such as recrystallization or distillation to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-morpholin-4-yl-butylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding alcohols or ketones.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions used.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
3-Methyl-2-morpholin-4-yl-butylamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
3-Methyl-2-morpholin-4-yl-butylamine is similar to other morpholine derivatives, such as 2-(3-methylphenyl)-2-morpholin-4-ylethanamine and 3-methoxy-4-(morpholin-4-yl)aniline
Comparison with Similar Compounds
2-(3-methylphenyl)-2-morpholin-4-ylethanamine
3-methoxy-4-(morpholin-4-yl)aniline
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Properties
IUPAC Name |
3-methyl-2-morpholin-4-ylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCEYDTUIJKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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